molecular formula C5H12Cl2N2O B2997508 2-Amino-N-(3-chloropropyl)acetamide hydrochloride CAS No. 2241128-95-8

2-Amino-N-(3-chloropropyl)acetamide hydrochloride

Cat. No.: B2997508
CAS No.: 2241128-95-8
M. Wt: 187.06
InChI Key: VJQAGQJGNVRLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(3-chloropropyl)acetamide hydrochloride is a halogenated acetamide derivative characterized by a primary amine group, a chloroalkyl side chain, and a protonated acetamide backbone. The chlorine atom at the 3-position of the propyl chain enhances electrophilicity, making it reactive in further derivatization or coupling reactions. Its molecular formula is inferred as C₅H₁₁ClN₂O·HCl (mol. wt. ~207.5), though this may vary depending on hydration states or counterion adjustments .

Properties

IUPAC Name

2-amino-N-(3-chloropropyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O.ClH/c6-2-1-3-8-5(9)4-7;/h1-4,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAGQJGNVRLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)CN)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-chloropropyl)acetamide hydrochloride typically involves the reaction of 2-aminoacetamide with 3-chloropropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(3-chloropropyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-N-(3-chloropropyl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chloropropyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
2-Amino-N-(3-chloropropyl)acetamide HCl C₅H₁₁ClN₂O·HCl ~207.5 3-chloropropyl High reactivity due to Cl; potential alkylating agent
N-(3-Aminopropyl)acetamide HCl C₅H₁₂N₂O·HCl 164.63 3-aminopropyl Lacks Cl; higher nucleophilicity
2-Amino-N-(2-fluoroethyl)acetamide HCl C₄H₁₀FN₂O·HCl 156.59 2-fluoroethyl Fluorine enhances metabolic stability
2-[(3,3-Diphenylpropyl)amino]acetamide HCl C₁₇H₂₀N₂O·HCl 307.82 3,3-diphenylpropyl Bulky aromatic groups; lipophilicity ↑
2-Amino-N-(4-methoxyphenyl)acetamide HCl C₉H₁₃N₂O₂·HCl 216.67 4-methoxyphenyl Electron-rich aryl group; potential CNS activity

Key Observations :

  • Chlorine vs. Fluorine : The 3-chloropropyl group in the target compound increases electrophilicity compared to the 2-fluoroethyl analogue, making it more reactive in SN2 reactions .
  • Aromatic vs.
  • Amino Group Positioning: The absence of chlorine in N-(3-aminopropyl)acetamide HCl results in a primary amine, favoring applications in polymer synthesis or as a linker moiety.

Biological Activity

2-Amino-N-(3-chloropropyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant case studies that illustrate its effects on various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₅H₁₃ClN₂O
  • Molecular Weight : 162.63 g/mol
  • CAS Number : 2241128-95-8

The biological activity of this compound is believed to involve several mechanisms:

  • Enzymatic Interaction : The compound may interact with specific enzymes, modulating their activity, which can lead to alterations in metabolic pathways.
  • Cell Signaling Modulation : It is hypothesized that this compound can influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that this compound may impact various biochemical pathways, including:

  • Energy Metabolism : Potential effects on ATP production and utilization.
  • Phospholipid Metabolism : Involvement in the synthesis and degradation of phospholipids, which are crucial for cellular membrane integrity.
  • Fatty Acid Metabolism : Possible modulation of fatty acid synthesis and oxidation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5.0 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.5
Pseudomonas aeruginosa5.0

Case Studies

  • Study on Cellular Effects :
    A laboratory study investigated the effects of varying concentrations of the compound on human cell lines. Results showed dose-dependent effects on cell viability, with higher concentrations leading to increased apoptosis rates.
  • Animal Model Research :
    In vivo studies using mouse models demonstrated that administration of this compound resulted in significant reductions in tumor growth in xenograft models, suggesting potential anticancer properties .

Q & A

Q. What are the potential biochemical targets of this compound, and how can its structure-activity relationships (SAR) be explored?

  • Methodology : Computational docking studies (e.g., AutoDock Vina) can predict interactions with ion channels or receptors (e.g., sodium channels, similar to lidocaine derivatives). Validate hypotheses via in vitro electrophysiology (patch-clamp assays) or competitive binding assays using radiolabeled ligands. SAR studies may involve synthesizing analogs with modified alkyl chain lengths or halogen substitutions .

Q. How does this compound interact with serum proteins, and what implications does this have for pharmacokinetic studies?

  • Methodology : Use equilibrium dialysis or ultrafiltration to measure protein binding (e.g., human serum albumin). Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding constants. For in vivo relevance, correlate binding affinity with bioavailability metrics in rodent models .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?

  • Methodology :
  • Synthesis : Compare reaction parameters (solvent polarity, catalyst use) across studies. Reproduce experiments with controlled variables (e.g., moisture levels) to isolate discrepancies.
  • Bioactivity : Validate assay conditions (e.g., cell line viability, incubation time) and standardize protocols. Meta-analysis of literature data using statistical tools (e.g., ANOVA) can identify confounding factors .

Q. How can metabolomic profiling elucidate the degradation pathways of this compound in biological systems?

  • Methodology : Administer the compound to hepatocyte cultures or microsomal preparations, then analyze metabolites via liquid chromatography-mass spectrometry (LC-MS). Isotope labeling (e.g., ¹⁴C-tagged acetamide) can track metabolic intermediates. Computational tools (e.g., Meteor Nexus) predict plausible biotransformation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.